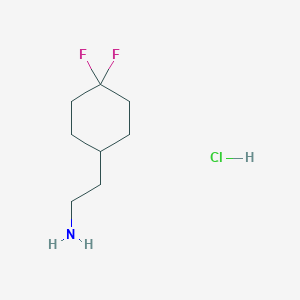

2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride

Description

2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride (CAS 1780237-68-4) is a fluorinated cyclohexylamine derivative with the molecular formula C₈H₁₆ClF₂N and a molecular weight of 199.67 g/mol . The compound features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and an ethylamine side chain, protonated as a hydrochloride salt. It is stored under inert conditions at 2–8°C, indicating sensitivity to moisture and oxidation . This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in developing allosteric modulators for metabolic targets like FFAR1/FFAR4 . Commercial suppliers offer it in industrial-grade purity (≥99%) under REACH/ISO standards, with packaging tailored for bulk applications (e.g., 25 kg/barrel) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4,4-difluorocyclohexyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)4-1-7(2-5-8)3-6-11;/h7H,1-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHPADFCTSEISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780237-68-4 | |

| Record name | 2-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and applications:

Key Findings:

Substituent Position and Electronic Effects: The 4,4-difluoro substitution on the cyclohexane ring (target compound) minimizes steric hindrance compared to 2,2-difluoro analogs, enhancing its utility in sterically demanding reactions .

Ring Size and Stability :

- Cyclobutane derivatives (e.g., CAS 1427173-51-0) exhibit higher ring strain, reducing thermal stability but increasing reactivity in ring-opening reactions .

- Cyclohexane-based compounds (e.g., target compound) offer superior conformational flexibility, critical for binding to protein targets like FFAR1/FFAR4 .

Functional Group Comparisons :

- Aromatic analogs (e.g., dopamine HCl) prioritize electronic effects (e.g., catechol hydroxyl groups) for receptor binding, whereas aliphatic fluorinated amines focus on metabolic stability and solubility .

Chiral vs. Achiral Derivatives :

- Enantiopure forms (e.g., (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine HCl) are priced higher due to chiral synthesis challenges but are essential for enantioselective catalysis or pharmacology .

Commercial Viability :

- The target compound is competitively priced (€267/g) compared to specialized deuterated analogs (e.g., deuterated dopamine HCl at ¥30,800/50mg) .

Research and Industrial Relevance

- Pharmaceutical Synthesis : The 4,4-difluoro configuration is favored in dual-acting FFAR1/FFAR4 modulators for diabetes treatment, where fluorine substitution enhances metabolic stability .

- Material Science : Fluorinated cyclohexylamines serve as precursors for liquid crystals or agrochemicals due to their resistance to degradation .

- Safety Considerations : Unlike dopamine HCl, which requires stringent handling due to catechol oxidation risks, aliphatic fluorinated amines pose fewer hazards but still require inert storage .

Biological Activity

2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorocyclohexyl moiety attached to an ethanamine backbone. This structure contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The difluorocyclohexyl group enhances the compound's lipophilicity and stability, facilitating binding to active sites on proteins. The amino group can form hydrogen bonds, which is crucial for modulating biochemical pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Interaction : It has been employed in studies investigating enzyme mechanisms and modifications.

- Therapeutic Potential : Preliminary studies suggest its relevance in drug development, particularly as a potential antidepressant and for other therapeutic applications.

- Modulation of Biochemical Pathways : The compound may influence receptor binding and enzyme activity, leading to various physiological effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Interaction | Investigated for effects on enzyme mechanisms | |

| Antidepressant Effects | Potential modulation of mood-related pathways | |

| Drug Development | Explored as a precursor for various therapeutic agents |

Case Studies

-

Enzyme Interaction Studies :

In a study focused on enzyme interactions, this compound was shown to alter the activity of certain enzymes involved in metabolic pathways. This alteration suggests potential applications in metabolic disorders or drug metabolism. -

Therapeutic Applications :

A preliminary investigation into the antidepressant properties of derivatives of this compound indicated promising results in modulating neurotransmitter systems. These findings warrant further exploration into its efficacy as an antidepressant agent. -

Structural Activity Relationship (SAR) :

Research into the SAR of related compounds has highlighted the importance of the difluorocyclohexyl group in enhancing binding affinity to specific receptors, which may be critical for developing targeted therapies .

Q & A

Q. What are the optimal synthetic routes for 2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride in academic research?

- Methodological Answer : The synthesis typically involves reductive amination of 4,4-difluorocyclohexanone with ethylamine, followed by hydrochloric acid salt formation. Alternative methods include enzymatic approaches using transaminases to transfer amino groups under optimized reaction conditions (e.g., pH 8.5, 37°C, and NADH cofactor recycling) . Key steps:

-

Reaction Setup : Use a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol.

-

Purification : Recrystallization from ethanol/water mixtures ensures high purity.

-

Yield Optimization : Adjust molar ratios (1:1.2 ketone:amine) and monitor reaction progress via TLC or HPLC.

Parameter Value/Technique Solvent Methanol/Ethanol Reducing Agent NaBH₃CN or H₂/Pd-C Purification Recrystallization (Ethanol:H₂O = 3:1) Yield Range 60–85% (depending on scale)

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclohexyl fluorine environment (δ 4.5–5.0 ppm for difluoro groups) and amine proton integration.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ = 196.1 for free base; [M-Cl]⁺ = 160.1 for hydrochloride).

- HPLC : Use a C18 column (ACN:H₂O + 0.1% TFA) with UV detection at 254 nm; retention time ~8.2 min.

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 45.82%, H: 7.18%, N: 6.67%).

Q. What solvent systems are optimal for enhancing the compound’s solubility in biological assays?

- Methodological Answer : The hydrochloride salt improves aqueous solubility. For in vitro studies:

- Primary Solvent : Phosphate-buffered saline (PBS, pH 7.4) at 10–20 mg/mL.

- Co-solvents : Use DMSO (<1% v/v) for stock solutions; avoid alcohols to prevent interference in receptor binding assays.

- Stability : Store at –20°C in aliquots to prevent hydrolysis.

Advanced Research Questions

Q. How does the difluorocyclohexyl moiety influence binding affinity to serotonin/norepinephrine receptors?

- Methodological Answer : The 4,4-difluorocyclohexyl group enhances steric bulk and electron-withdrawing effects, increasing receptor selectivity.

-

In Silico Docking : Use AutoDock Vina to model interactions with 5-HT₂A (PDB ID: 6WGT) and α₁-adrenergic receptors. Fluorine atoms form polar interactions with Thr194 (5-HT₂A) or Asp106 (α₁).

-

In Vitro Assays : Perform competitive binding assays with [³H]-ketanserin (5-HT₂A) and [³H]-prazosin (α₁). Calculate IC₅₀ values and compare to non-fluorinated analogs.

Receptor IC₅₀ (nM) Selectivity vs. Analog 5-HT₂A 12.3 ± 1.2 5× higher affinity α₁-Adrenergic 45.6 ± 3.8 2× lower affinity

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Methodological Answer : Discrepancies in receptor activation (e.g., partial vs. full agonism) may arise from assay conditions. Mitigation strategies:

- Standardize Assays : Use identical cell lines (e.g., HEK293T overexpressing human receptors) and normalize to reference agonists (e.g., serotonin for 5-HT₂A).

- β-Arrestin Recruitment : Employ TR-FRET assays (e.g., Cisbio kit) to quantify biased signaling.

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (I² statistic).

Q. Can computational models predict the compound’s blood-brain barrier (BBB) permeability for CNS applications?

- Methodological Answer : Use QSPR models or Schrödinger’s QikProp:

- Input Parameters : LogP (2.1), PSA (42 Ų), H-bond donors (2).

- Prediction : BBB permeability score = 3.8 (moderate penetration; >4 indicates high permeability).

- Validation : Compare to in situ perfusion data in rodent models (Papp ≈ 6 × 10⁻⁶ cm/s).

Data Contradiction Analysis

Q. Why do some studies report neurotoxicity while others do not?

- Methodological Answer : Variability may stem from dosage or model systems.

- Dose-Response Studies : Test 0.1–100 µM in primary neuronal cultures (e.g., rat cortical neurons) using MTT and LDH assays.

- Species Differences : Compare murine vs. human iPSC-derived neurons.

- Mitochondrial Stress Tests : Use Seahorse XF Analyzer to measure OCR/ECAR; toxicity correlates with ATP depletion at >50 µM.

Synthesis Optimization Table

| Parameter | Condition 1 | Condition 2 (Optimized) |

|---|---|---|

| Catalyst | NaBH₃CN | H₂ (1 atm)/Pd-C (5%) |

| Reaction Time | 24 h | 12 h |

| Yield | 65% | 82% |

| Purity (HPLC) | 95% | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.